molecular formula C4H6BrF3O B11711828 2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl-

2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl-

Cat. No.: B11711828
M. Wt: 206.99 g/mol
InChI Key: VCBPKULBUHGTQX-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol is an organic compound with the molecular formula C4H6BrF3O. It is a brominated saturated alcohol and is known for its thiol-reactive trifluoromethyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol typically involves the reaction of 3,3,3-trifluoro-2-methyl-2-propanol with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced reaction vessels and continuous monitoring of reaction parameters are essential to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated compounds, carbonyl compounds, and reduced alcohol derivatives. These products have significant applications in organic synthesis and industrial processes .

Scientific Research Applications

3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol involves its interaction with thiol groups in proteins and enzymes. The trifluoromethyl group enhances the compound’s reactivity, allowing it to form stable adducts with thiol-containing molecules. This interaction can modulate the activity of enzymes and proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,1,1-trifluoro-2-propanol: A closely related compound with similar reactivity and applications.

    2-Bromo-3,3,3-trifluoro-1-propanol: Another brominated trifluoromethyl alcohol with distinct chemical properties.

    3,3,3-Trifluoro-2-methyl-2-propanol: A non-brominated analog used in similar applications

Uniqueness

3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol is unique due to its combination of a bromine atom and a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C4H6BrF3O

Molecular Weight

206.99 g/mol

IUPAC Name

3-bromo-1,1,1-trifluoro-2-methylpropan-2-ol

InChI

InChI=1S/C4H6BrF3O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3

InChI Key

VCBPKULBUHGTQX-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C(F)(F)F)O

Origin of Product

United States

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